5-(4-Ethylphenyl)thiazol-2-amine
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Overview
Description
5-(4-Ethylphenyl)thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The structure of this compound consists of a thiazole ring substituted with a 4-ethylphenyl group at the 5-position and an amine group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethylphenyl)thiazol-2-amine typically involves the Hantzsch thiazole synthesis method. This method includes the reaction of α-haloketones with thioamides. For instance, the reaction of 4-ethylbenzoyl chloride with thiourea under basic conditions can yield this compound .
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to accelerate the reaction between α-haloketones and thioamides .
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethylphenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the 5-position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
5-(4-Ethylphenyl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of dyes, pigments, and photographic sensitizers
Mechanism of Action
The mechanism of action of 5-(4-Ethylphenyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, leading to the disruption of cellular processes. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
5-Phenylthiazol-2-amine: Lacks the ethyl group on the phenyl ring.
5-(4-Methylphenyl)thiazol-2-amine: Contains a methyl group instead of an ethyl group on the phenyl ring.
5-(4-Chlorophenyl)thiazol-2-amine: Contains a chlorine atom instead of an ethyl group on the phenyl ring.
Uniqueness
5-(4-Ethylphenyl)thiazol-2-amine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its biological activity and chemical reactivity. This substitution can enhance its lipophilicity and ability to interact with hydrophobic pockets in enzymes and receptors .
Properties
Molecular Formula |
C11H12N2S |
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Molecular Weight |
204.29 g/mol |
IUPAC Name |
5-(4-ethylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H12N2S/c1-2-8-3-5-9(6-4-8)10-7-13-11(12)14-10/h3-7H,2H2,1H3,(H2,12,13) |
InChI Key |
PCUBCCOQCHUYKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN=C(S2)N |
Origin of Product |
United States |
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